![molecular formula C14H10Cl2OS B3149813 (2E)-1-(2,4-dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one CAS No. 679417-27-7](/img/structure/B3149813.png)
(2E)-1-(2,4-dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
Overview
Description
(2E)-1-(2,4-dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as DMTF and has been synthesized using various methods. In
Mechanism of Action
The mechanism of action of (2E)-1-(2,4-dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. DMTF has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. DMTF has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to reduce inflammation in animal models of inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using (2E)-1-(2,4-dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one in lab experiments is its potential as a novel anticancer and anti-inflammatory agent. Another advantage is that this compound has been synthesized using various methods, providing researchers with different options for obtaining the compound. However, one limitation of using DMTF in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret results.
Future Directions
There are several future directions for research on (2E)-1-(2,4-dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one. One area of research involves further investigating the mechanism of action of this compound. This could involve studying the effects of DMTF on specific enzymes and pathways involved in cancer cell growth and inflammation. Another area of research involves studying the potential of DMTF as a therapeutic agent in animal models of cancer and inflammation. Additionally, researchers could explore the use of DMTF in combination with other anticancer and anti-inflammatory agents to enhance its effectiveness.
Scientific Research Applications
(2E)-1-(2,4-dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has been studied for its potential applications in scientific research. One area of research involves the study of this compound as a potential anticancer agent. Studies have shown that DMTF inhibits the growth of cancer cells in vitro and in vivo. Another area of research involves the study of this compound as a potential anti-inflammatory agent. Studies have shown that DMTF reduces inflammation in animal models of inflammation.
properties
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2OS/c1-9-6-7-18-14(9)5-4-13(17)11-3-2-10(15)8-12(11)16/h2-8H,1H3/b5-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSWFXQFTJEJHA-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.